Lithium 2,3,6-trichlorobenzoate
Description
Lithium 2,3,6-trichlorobenzoate (CAS 71750-37-3, IUPAC name: this compound) is a lithium salt of 2,3,6-trichlorobenzoic acid. Its molecular formula is C₇H₂Cl₃LiO₂, with a molecular weight of 231.390 g/mol and elemental composition: 36.34% C, 0.87% H, 45.96% Cl, 3.00% Li, and 13.83% O . Classified as a herbicide under ISO 1750-1981, it is structurally characterized by three chlorine substituents at the 2-, 3-, and 6-positions of the benzene ring, which influence its physicochemical properties and biological activity .
Properties
CAS No. |
71750-37-3 |
|---|---|
Molecular Formula |
C7H2Cl3LiO2 |
Molecular Weight |
231.4 g/mol |
IUPAC Name |
lithium;2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C7H3Cl3O2.Li/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
InChI Key |
JLUHDLXQXJRHKA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 2,3,6-trichlorobenzoate can be synthesized through the reaction of 2,3,6-trichlorobenzoic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving 2,3,6-trichlorobenzoic acid in a suitable solvent such as ethanol or water, followed by the addition of lithium hydroxide or lithium carbonate. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to filtration and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Lithium 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Oxidation Reactions: Oxidation of this compound can lead to the formation of more complex compounds with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated compounds.
Oxidation Reactions: Products include compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Lithium 2,3,6-trichlorobenzoate is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates. Its unique structure allows for selective functionalization of the benzene ring.
Biology: In biological research, this compound is used to study the effects of lithium ions on cellular processes. It serves as a model compound to investigate the role of lithium in biological systems.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Lithium ions are known to have mood-stabilizing effects, and research is ongoing to understand the mechanisms involved.
Industry: this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of lithium 2,3,6-trichlorobenzoate involves the interaction of lithium ions with molecular targets in biological systems. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play key roles in cellular signaling pathways. By modulating these pathways, lithium ions exert neuroprotective and mood-stabilizing effects. The compound’s trichlorobenzoate moiety may also contribute to its overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Structural Analogues: Metal Salts of Chlorobenzoic Acids
Lithium 2,3,6-trichlorobenzoate belongs to the broader class of metal salts of chlorinated benzoic acids. Key comparisons include:
Substituted Chlorobenzoate Herbicides
Compared to other chlorobenzoate herbicides:
| Compound | Chlorine Positions | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|
| Lithium 2,3,6-Trichloro | 2, 3, 6 | 231.39 | Broadleaf herbicide |
| Dicamba (3,6-Dichloro-2-MeO) | 3, 6 | 221.04 | Selective herbicide |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | 2, 4 | 221.04 | Systemic herbicide |
- Efficacy: The 2,3,6-trichloro configuration may enhance binding to plant auxin receptors compared to 2,4-D, but its specificity and non-target toxicity require further study .
Biological Activity
Lithium 2,3,6-trichlorobenzoate (Li-TCB) is a compound that has garnered interest due to its potential biological activities, particularly in the context of herbicidal properties and effects on various biological systems. This article explores its chemical properties, biological activities, relevant case studies, and research findings.
This compound is derived from 2,3,6-trichlorobenzoic acid. Its molecular formula is with a molecular weight of approximately 225.46 g/mol. The compound is characterized by its high solubility in water and organic solvents, which enhances its bioavailability in various biological systems.
Herbicidal Properties
Li-TCB is recognized primarily as a post-emergence herbicide . It exhibits systemic action by being absorbed through leaves and roots, functioning similarly to auxins in plants. This herbicidal activity is attributed to its ability to disrupt normal plant growth processes.
- Mechanism of Action : Li-TCB mimics natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Its application has shown effectiveness against a variety of broadleaf weeds.
- Toxicity : While moderately toxic to mammals, Li-TCB presents a risk of irritation upon contact. Studies indicate it is also moderately toxic to non-target organisms such as birds and fish .
Effects on Cellular Processes
Research has indicated that lithium compounds can influence various cellular processes:
- Inhibition of Enzymatic Activity : Lithium ions can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that lithium can affect the tricarboxylic acid cycle by inhibiting succinic dehydrogenase activity . This inhibition can lead to altered energy metabolism in cells.
- Neuroprotective Effects : Some studies suggest that lithium compounds may have neuroprotective properties, potentially benefiting conditions like bipolar disorder and depression. However, specific studies on Li-TCB's neuroprotective effects remain limited.
Case Studies
- Field Trials on Herbicidal Efficacy : Field trials conducted on various crops demonstrated that Li-TCB effectively controlled weed populations without significant phytotoxicity to the crops themselves. The trials highlighted its potential as an environmentally friendly alternative to traditional herbicides.
- Impact on Aquatic Life : A study assessing the impact of Li-TCB on aquatic ecosystems revealed moderate toxicity levels for fish and invertebrates. The findings suggested careful management of runoff from treated areas to mitigate ecological impacts .
Research Findings
Recent research has focused on the synthesis and application of Li-TCB in agricultural practices:
- Synthesis Techniques : Various synthetic routes have been explored to produce Li-TCB efficiently. These include methods involving lithium salts and chlorinated benzoic acids.
- Environmental Persistence : Investigations into the environmental fate of Li-TCB indicate that it does not significantly bioaccumulate but may persist in soil under certain conditions. This persistence raises concerns about long-term ecological effects.
Summary Table of Biological Activities
| Activity Type | Description | Observations |
|---|---|---|
| Herbicidal | Systemic herbicide affecting broadleaf weeds | Effective control with low crop toxicity |
| Enzymatic Inhibition | Inhibits succinic dehydrogenase | Alters cellular energy metabolism |
| Neuroprotection | Potential benefits for neurological conditions | Limited specific studies available |
| Aquatic Toxicity | Moderate toxicity to fish and invertebrates | Requires careful environmental management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
